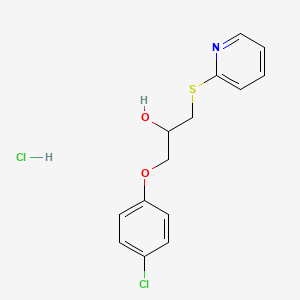

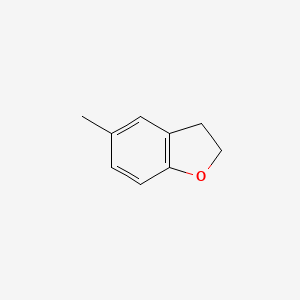

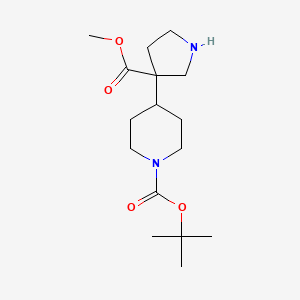

![molecular formula C15H11BrN2OS2 B2761674 N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896359-66-3](/img/structure/B2761674.png)

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as BBM, is a chemical compound that has been widely studied for its potential use in scientific research. BBM is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis of related thiazole and benzamide derivatives highlights innovative approaches to create compounds with potential biological activity. For instance, Saeed et al. (2013) developed a series of novel N-substituted benzamides via heterocyclization, showcasing the chemical versatility of thiazole compounds (Saeed & Rafique, 2013). Similarly, Hossaini et al. (2017) reported on the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, further expanding the chemical repertoire of thiazole-based compounds and their potential applications (Hossaini et al., 2017).

Anticancer and Antimicrobial Activity

Several studies have focused on the biological activities of thiazole derivatives. For example, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). Palkar et al. (2017) designed analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of thiazole derivatives as antibacterial agents (Palkar et al., 2017).

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators was explored by Yadav and Ballabh (2020), who synthesized and characterized derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGRHDALQMZOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

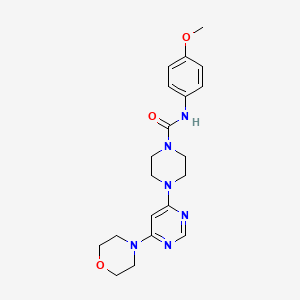

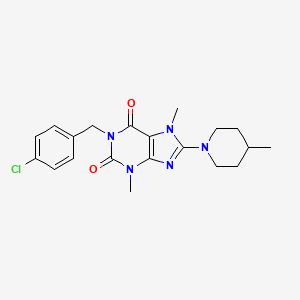

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)

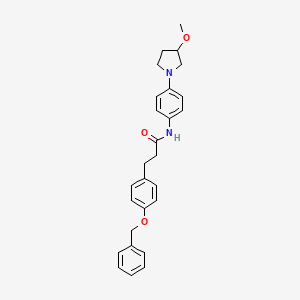

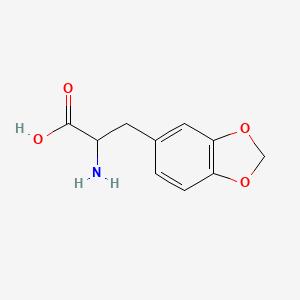

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)

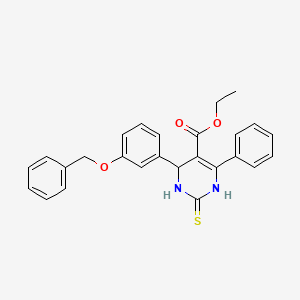

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

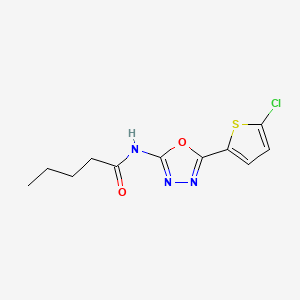

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)